molecular formula C17H16N2O3S B13977574 1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-

Cat. No.: B13977574
M. Wt: 328.4 g/mol
InChI Key: NHNQPWDBWVEBIC-UHFFFAOYSA-N
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Description

“1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrrolopyridine core with ethoxyethenyl and phenylsulfonyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Introduction of the Ethoxyethenyl Group: This step may involve the use of ethoxyacetylene in the presence of a suitable catalyst.

    Addition of the Phenylsulfonyl Group: This can be done using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethenyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the phenylsulfonyl group, potentially converting it to a phenylthiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolopyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while reduction could produce thiols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, this compound may be studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1h-Pyrrolo[2,3-b]pyridine: The parent compound without the ethoxyethenyl and phenylsulfonyl groups.

    5-(1-Ethoxyethenyl)-1h-Pyrrolo[2,3-b]pyridine: Lacking the phenylsulfonyl group.

    1-(Phenylsulfonyl)-1h-Pyrrolo[2,3-b]pyridine: Lacking the ethoxyethenyl group.

Uniqueness

The presence of both the ethoxyethenyl and phenylsulfonyl groups in “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-(1-ethoxyethenyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H16N2O3S/c1-3-22-13(2)15-11-14-9-10-19(17(14)18-12-15)23(20,21)16-7-5-4-6-8-16/h4-12H,2-3H2,1H3

InChI Key

NHNQPWDBWVEBIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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